molecular formula C14H8Cl2O5S B031002 2-(4-Chloro-3-(chlorosulfonyl)benzoyl)benzoic acid CAS No. 68592-12-1

2-(4-Chloro-3-(chlorosulfonyl)benzoyl)benzoic acid

Cat. No. B031002
CAS RN: 68592-12-1
M. Wt: 359.2 g/mol
InChI Key: PYSORILUZXWKON-UHFFFAOYSA-N
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Description

Complex benzoic acid derivatives, like the one mentioned, are often studied for their unique chemical structures and potential applications in various fields, including materials science, pharmaceuticals, and organic synthesis. Their synthesis, structural characterization, and reactivity towards different chemical transformations are areas of significant scientific interest.

Synthesis Analysis

Synthesis of complex benzoic acid derivatives generally involves multi-step organic reactions, starting from simpler benzoic acid compounds or their nitro-derivatives. These processes may include nitration, reduction, bromination, and oxidation steps to introduce specific functional groups or substituents into the benzoic acid framework (Zarantonello et al., 2007).

Molecular Structure Analysis

X-ray crystallography is a common tool for analyzing the molecular structure of benzoic acid derivatives. It provides detailed information on the crystal lattice, molecular geometry, and intermolecular interactions, which are crucial for understanding the compound's physical properties and reactivity (Aydın et al., 2010).

Chemical Reactions and Properties

Benzoic acid derivatives undergo a variety of chemical reactions, including esterification, amidation, and substitution reactions. These transformations can significantly alter the compound's properties and enhance its utility in different applications. The reactivity can be influenced by the nature and position of substituents on the benzene ring (Weissflog et al., 1996).

Physical Properties Analysis

The physical properties of benzoic acid derivatives, such as melting point, solubility, and crystallinity, are often studied in relation to their molecular structure. These properties are important for the compound's application in material science and pharmaceutical formulation (Baul et al., 2009).

Scientific Research Applications

  • Use in Food and Additives :Benzoic acid derivatives, including 2-(4-Chloro-3-(chlorosulfonyl)benzoic acid), are widely used as antibacterial and antifungal preservatives in foods, cosmetics, hygiene, and pharmaceutical products. They are naturally present in plant and animal tissues and can also be produced by microorganisms. These compounds are distributed in the environment and found in water, soil, and air, leading to common and lengthy human exposure (del Olmo, Calzada, & Nuñez, 2017).

  • Application in Dye Synthesis :2-(4-Chloro-3-(chlorosulfonyl)benzoyl)benzoic acid derivatives are involved in the synthesis of anthraquinone dyes. These derivatives undergo specific reactions like nitration, leading to the formation of various nitrobenzoyl-benzoic acid compounds, which are critical in dye manufacturing (Arient, Šlosar, Štěrba, & Obruba, 1967).

  • Pharmaceutical Research :Derivatives of benzoic acid, including 2-(4-Chloro-3-(chlorosulfonyl)benzoyl)benzoic acid, are investigated for their potential in pharmaceutical applications. For instance, the synthesis and evaluation of hydrazone derivatives from dichloro-benzoyl-benzoic acid for anti-convulsant and anti-bacterial activities have been explored. These compounds show promising results in in-vitro and in-vivo studies (Biointerface Research in Applied Chemistry, 2020).

  • Environmental Applications :Studies on the photodecomposition of chlorobenzoic acids, including derivatives of 2-(4-Chloro-3-(chlorosulfonyl)benzoyl)benzoic acid, have shown their role in environmental processes. Ultraviolet irradiation of these compounds in aqueous solutions can lead to the replacement of chlorine with hydroxyl and hydrogen, forming hydroxybenzoic acids and benzoic acid itself (Crosby & Leitis, 1969).

  • Chemical Synthesis and Material Science :Benzoic acid derivatives are used in chemical synthesis and material science. For example, the use of 2-(prenyloxymethyl)benzoyl (POMB) as a new temporary protecting group for alcohols in organic synthesis has been reported, showcasing the versatility of these compounds in complex chemical reactions (Vatèle, 2005).

  • Thermodynamic Studies :The thermodynamic study of benzoic acid and chlorobenzoic acids, including their derivatives, is crucial for process design in pharmaceutical research. These studies provide valuable information on the stability and solubility of these compounds in different environments (Reschke, Zherikova, Verevkin, & Held, 2016).

Safety And Hazards

While specific safety and hazard information for “2-(4-Chloro-3-(chlorosulfonyl)benzoyl)benzoic acid” is not available, compounds of similar structure can pose hazards such as skin corrosion or irritation, serious eye damage, and specific target organ toxicity .

properties

IUPAC Name

2-(4-chloro-3-chlorosulfonylbenzoyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Cl2O5S/c15-11-6-5-8(7-12(11)22(16,20)21)13(17)9-3-1-2-4-10(9)14(18)19/h1-7H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYSORILUZXWKON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Cl2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20988270
Record name 2-[4-Chloro-3-(chlorosulfonyl)benzoyl]benzoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

359.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chloro-3-(chlorosulfonyl)benzoyl)benzoic acid

CAS RN

68592-12-1
Record name 2-[4-Chloro-3-(chlorosulfonyl)benzoyl]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68592-12-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Chloro-3-(chlorosulphonyl)benzoyl)benzoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068592121
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[4-Chloro-3-(chlorosulfonyl)benzoyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20988270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[4-chloro-3-(chlorosulphonyl)benzoyl]benzoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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